5-Bromo-2-iodobenzoic acid 5-Bromo-2-iodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 21740-00-1
VCID: VC1973048
InChI: InChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C=C1Br)C(=O)O)I
Molecular Formula: C7H4BrIO2
Molecular Weight: 326.91 g/mol

5-Bromo-2-iodobenzoic acid

CAS No.: 21740-00-1

Cat. No.: VC1973048

Molecular Formula: C7H4BrIO2

Molecular Weight: 326.91 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-iodobenzoic acid - 21740-00-1

Specification

CAS No. 21740-00-1
Molecular Formula C7H4BrIO2
Molecular Weight 326.91 g/mol
IUPAC Name 5-bromo-2-iodobenzoic acid
Standard InChI InChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Standard InChI Key IGBNDUKRHPTOBP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(=O)O)I
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)O)I

Introduction

Chemical Identity and Structure

5-Bromo-2-iodobenzoic acid is a dihalogenated benzoic acid derivative with the following identifiers and structural characteristics:

ParameterValue
CAS Number21740-00-1
Molecular FormulaC₇H₄BrIO₂
Molecular Weight326.91 g/mol
IUPAC Name5-bromo-2-iodobenzoic acid
Canonical SMILESC1=CC(=C(C=C1Br)C(=O)O)I
InChI KeyIGBNDUKRHPTOBP-UHFFFAOYSA-N
StructureBenzoic acid with bromine at position 5 and iodine at position 2

The compound features a benzoic acid core with halogen substituents at specific positions. The bromine atom is located at position 5 of the benzene ring, while the iodine atom occupies position 2, adjacent to the carboxylic acid group. This arrangement of substituents contributes to its distinctive chemical reactivity and applications in organic synthesis .

Physical and Chemical Properties

5-Bromo-2-iodobenzoic acid exhibits specific physical and chemical properties that are important for its handling, storage, and application in research and synthesis:

PropertyValue
Physical StateSolid
ColorWhite to Light yellow powder to crystal
Melting Point158-163°C , 161-163°C , 160-164°C
Boiling Point133-134°C (at 1 Torr)
Density2.331±0.06 g/cm³ (Predicted)
Solubility in WaterSlightly soluble
Solubility in Other SolventsSoluble in Methanol
pKa2.47±0.10 (Predicted)
Hydrogen Bond Donor Count1
Topological Polar Surface Area37.3Ų
Atom Stereocenter CountNone defined
SensitivityLight sensitive

The compound's low solubility in water but good solubility in organic solvents such as methanol makes it suitable for various organic reactions and separations. Its light sensitivity necessitates storage in dark conditions to prevent decomposition .

Synthesis Methods

Several methods have been documented for the synthesis of 5-Bromo-2-iodobenzoic acid, with the most common approach involving diazotization of 2-amino-5-bromobenzoic acid followed by iodination:

Synthesis from 2-Amino-5-bromobenzoic acid

The primary synthetic route involves a two-stage process starting from 5-bromo-2-aminobenzoic acid:

Stage 1: Diazotization of 5-Bromo-2-aminobenzoic acid

  • Reactants: 5-Bromo-2-aminobenzoic acid, hydrochloric acid, sodium nitrite in water

  • Conditions: 0-40°C for 3 hours

Stage 2: Iodination of the diazonium salt

  • Reactants: Diazonium salt solution, sulfuric acid, potassium iodide in water

  • Conditions: 90°C for approximately 1.33 hours

A detailed example of this synthesis includes:

  • Dissolving 2-Amino-5-bromobenzoic acid (2.14 g, 10 mmol), NaNO₂ (0.828 g, 12 mmol), and NaOH (0.55 g, 11 mmol) in 40 ml of water

  • Cooling the mixture to 0°C in an ice bath

  • Adding 12 ml of 6 mol/L hydrochloric acid solution dropwise over 2 hours

  • Continuing the reaction at 0°C for 1 hour

  • Heating the reaction system to 35-40°C and adding a solution of KI (2.5 g, 15 mmol), H₂SO₄ (0.6 ml), and water (5 ml)

  • Heating the reaction mixture to 90°C for 1 hour

  • Cooling to room temperature, filtering the precipitated solid, and washing with water

  • Recrystallizing from 50% ethanol to obtain 5-Bromo-2-iodobenzoic acid as a pale yellow solid

This method typically yields approximately 87% of the desired product with high purity .

Applications and Uses

5-Bromo-2-iodobenzoic acid has found numerous applications across different fields of chemistry and materials science:

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in creating compounds that target specific biological pathways. Its unique halogenated structure allows for selective functionalization and modification to create pharmaceutical precursors .

Organic Synthesis

In organic chemistry, 5-Bromo-2-iodobenzoic acid is utilized for the preparation of complex molecules. The differential reactivity of the bromine and iodine substituents enables selective transformations and coupling reactions, allowing researchers to explore new chemical reactions and develop innovative materials .

Biochemical Research

The compound is valuable in studying enzyme activity and protein interactions, providing insights into cellular processes and disease mechanisms. The halogen substituents can influence binding interactions with biomolecules, making it useful for probing biological systems .

Material Science

5-Bromo-2-iodobenzoic acid finds applications in the development of novel polymers and materials, enhancing properties such as thermal stability and chemical resistance. The halogen atoms can participate in various coupling reactions to create functionalized materials with specific properties .

Analytical Chemistry

This chemical is utilized as a reagent in various analytical methods, helping to detect and quantify other substances in complex mixtures. Its unique structure and reactivity make it suitable for specialized analytical applications .

Synthesis of Bioactive Compounds

The compound has been used as a starting material for the synthesis of novel hydrazide-hydrazones with potential biological activities, including antimicrobial and anticancer properties .

Preparation of Hypervalent Iodine Reagents

5-Bromo-2-iodobenzoic acid serves as a precursor for the preparation of highly active trivalent iodine reagents such as 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), which are effective oxidizing agents for alcohols to aldehydes and ketones .

ParameterInformation
GHS PictogramWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
Precautionary StatementsP264: Wash skin thoroughly after handling
P280: Wear protective gloves/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P337+P313: If eye irritation persists: Get medical advice/attention
Storage ConditionsKeep in dark place
Store away from oxidizing agents
Sealed in dry container at room temperature
SensitivityLight sensitive

Due to its light sensitivity, 5-Bromo-2-iodobenzoic acid should be stored in dark containers or locations to prevent decomposition. The compound should be handled with appropriate personal protective equipment to avoid skin and eye irritation .

Research Findings and Recent Developments

Recent research has expanded the applications of 5-Bromo-2-iodobenzoic acid in various fields:

Synthesis of Novel Hydrazide-Hydrazones

Researchers have utilized 5-Bromo-2-iodobenzoic acid as a starting material to synthesize novel hydrazide-hydrazones through condensation reactions. These derivatives have been studied for their potential bioactivities, including antimicrobial, antifungal, and anticancer properties. The study involved the synthesis of 14 novel hydrazide-hydrazones of 5-Bromo-2-iodobenzoic acid and evaluation of their biological activities in vitro .

Development of Hypervalent Iodine Reagents

5-Bromo-2-iodobenzoic acid has been used to prepare highly active trivalent iodine reagents, specifically 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX). This hypervalent iodine compound has demonstrated effective oxidizing properties, particularly in converting benzylic alcohols and aliphatic secondary alcohols to the corresponding aldehydes and ketones with good yields .

Synthesis of Cyclic Iodonium Salts

The compound has been employed in the synthesis of 6-membered cyclic iodonium salts through efficient one-pot procedures. These cyclic diaryliodonium salts have potential applications in organic synthesis as versatile electrophilic reagents and precursors for various functional group transformations .

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